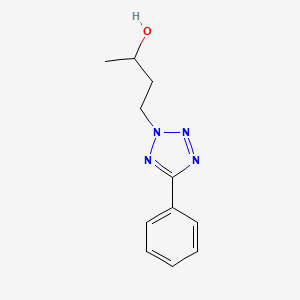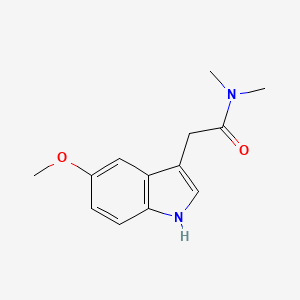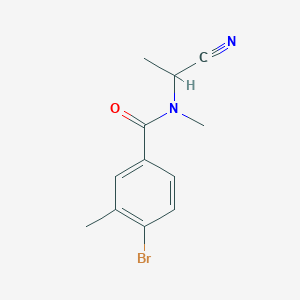
4-(5-Phenyltetrazol-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Phenyltetrazol-2-yl)butan-2-ol, also known as PTBO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PTBO belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making 4-(5-Phenyltetrazol-2-yl)butan-2-ol a potential candidate for the development of anticancer drugs. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antibacterial activity, which is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of bacterial growth, and the modulation of cellular signaling pathways. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been found to exhibit antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 4-(5-Phenyltetrazol-2-yl)butan-2-ol for lab experiments is its synthetic accessibility, which makes it relatively easy to obtain in large quantities. 4-(5-Phenyltetrazol-2-yl)butan-2-ol is also stable under a wide range of conditions, which makes it suitable for a variety of experimental settings. However, one limitation of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on 4-(5-Phenyltetrazol-2-yl)butan-2-ol. One area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based materials for use in organic electronics and photovoltaics. Another area of interest is the development of 4-(5-Phenyltetrazol-2-yl)butan-2-ol-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 4-(5-Phenyltetrazol-2-yl)butan-2-ol and its potential applications in the treatment of cancer and other diseases.
合成法
4-(5-Phenyltetrazol-2-yl)butan-2-ol can be synthesized using a multistep process that involves the reaction of 4-pentenal with sodium azide to form 4-pentenyl azide, which is then reduced using lithium aluminum hydride to produce 4-penten-1-amine. The resulting compound is then reacted with phenyl isocyanate to form 4-(5-phenyltetrazol-2-yl)butan-2-ol. The synthesis method has been described in detail in a number of research papers, and the compound has been successfully synthesized in both laboratory and industrial settings.
科学的研究の応用
4-(5-Phenyltetrazol-2-yl)butan-2-ol has been found to exhibit a number of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 4-(5-Phenyltetrazol-2-yl)butan-2-ol is in the field of organic electronics, where it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics. 4-(5-Phenyltetrazol-2-yl)butan-2-ol has also been studied for its potential as a catalyst in organic reactions, and as a precursor for the synthesis of other tetrazole-based compounds with potential biological activities.
特性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-9(16)7-8-15-13-11(12-14-15)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYYQHMOASVGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1N=C(N=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyltetrazol-2-yl)butan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)